4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid
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Overview
Description
4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid is a complex organic compound with the molecular formula C19H14F2N2O4 This compound features a quinoline core substituted with ethoxycarbonyl and difluoro groups, linked to a benzoic acid moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with benzoic acid through an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline or benzoic acid moieties .
Scientific Research Applications
4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or bind to enzyme active sites, potentially inhibiting their function. The ethoxycarbonyl and difluoro substituents may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 4-{[3-(Methoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid
- 4-{[3-(Ethoxycarbonyl)-6,7-dichloro-4-quinolyl]amino}benzoic acid
- 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}salicylic acid
Uniqueness
What sets 4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid apart is the specific combination of ethoxycarbonyl and difluoro substituents on the quinoline core, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of binding affinity, specificity, and overall stability compared to other similar compounds .
Properties
Molecular Formula |
C19H14F2N2O4 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-[(3-ethoxycarbonyl-6,7-difluoroquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C19H14F2N2O4/c1-2-27-19(26)13-9-22-16-8-15(21)14(20)7-12(16)17(13)23-11-5-3-10(4-6-11)18(24)25/h3-9H,2H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
SQXGQPQKNHDZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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